N-(4-amino-2-methoxyphenyl)-2-methylpropanamide

CAS No.: 532417-07-5

Cat. No.: VC7379340

Molecular Formula: C11H16N2O2

Molecular Weight: 208.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532417-07-5 |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.261 |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |

| Standard InChI Key | YVMMJJKIFNOYEE-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)N)OC |

Introduction

Chemical Identification and Structural Elucidation

Systematic Nomenclature and Molecular Formula

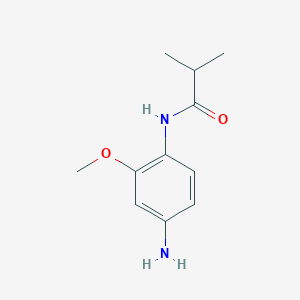

The compound is systematically named N-(4-amino-2-methoxyphenyl)-2-methylpropanamide under IUPAC guidelines . Its molecular formula reflects a methoxy-substituted aniline core linked to a branched aliphatic amide chain. The structural uniqueness arises from the substitution pattern: an amino group at the para position and a methoxy group at the ortho position relative to the amide linkage .

Structural Characterization

The 2D and 3D conformers of N-(4-amino-2-methoxyphenyl)-2-methylpropanamide have been resolved via computational models (Figure 1) . Key features include:

-

Aromatic ring: The methoxyphenyl group contributes to planar geometry, with bond angles consistent with sp² hybridization.

-

Amide linkage: The carbonyl group () and adjacent nitrogen form a rigid plane, enabling hydrogen bonding.

-

Methylpropanamide side chain: The isobutyramide moiety introduces steric bulk, influencing solubility and intermolecular interactions .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methylpropanamide | |

| SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)N)OC | |

| InChIKey | YVMMJJKIFNOYEE-UHFFFAOYSA-N | |

| Molecular Weight | 208.26 g/mol |

Synthesis and Manufacturing

Challenges in Industrial Production

-

Regioselectivity: Ensuring selective acylation at the amino group without methoxy displacement requires precise temperature control .

-

Purification: The polar nature of the compound necessitates chromatographic techniques, increasing production costs .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 3.25 (estimated) | |

| Water Solubility | ~0.1 mg/mL (25°C) | |

| Boiling Point | 312.2°C (extrapolated) | |

| Flash Point | 142.6°C |

The compound’s hydrophobicity (LogP ≈ 3.25) suggests moderate membrane permeability, making it a candidate for drug delivery studies .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume